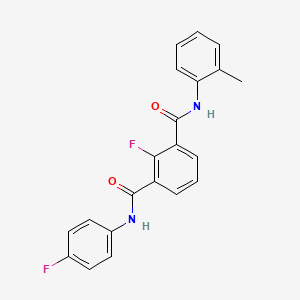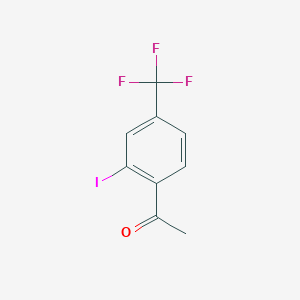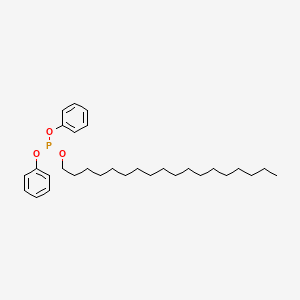![molecular formula C14H12N2O2 B14082139 Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- CAS No. 102562-22-1](/img/structure/B14082139.png)
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- is a heterocyclic compound that belongs to the quinazoline family Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- can be achieved through several methods. One common approach involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide and amines under palladium (II) catalysis . This method is efficient and straightforward, allowing for the synthesis of diverse N-substituted quinazoline-2,4(1H,3H)-diones.
Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids . This green chemistry approach is notable for its high efficiency and excellent yields, making it an attractive option for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The palladium (II)-catalyzed cyclocondensation method is particularly suitable for large-scale production due to its high yield and straightforward reaction conditions .
化学反应分析
Types of Reactions
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit a range of biological activities .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antibacterial, antifungal, and anticancer agent.
作用机制
The mechanism of action of Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells with defective DNA repair mechanisms.
相似化合物的比较
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A closely related compound with similar biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dione: Another derivative with potential anticancer properties.
2,3-Dihydroquinazolin-4(1H)-one: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit PARP and other enzymes makes it a promising candidate for drug development .
属性
CAS 编号 |
102562-22-1 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
1,3-dimethylbenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 |
InChI 键 |
GTGSVKIJRPGOEB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
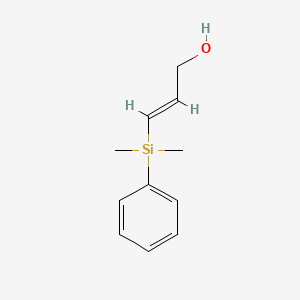

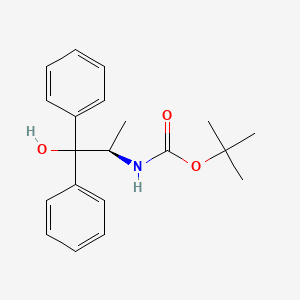

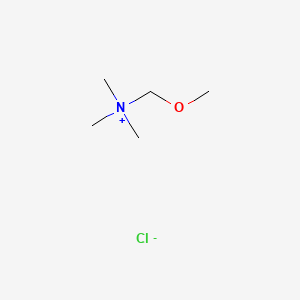
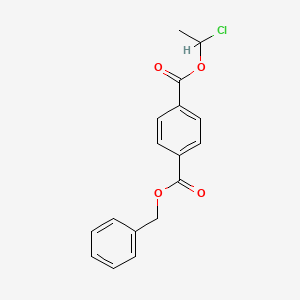
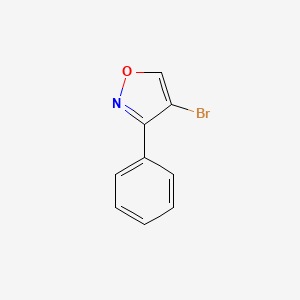
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
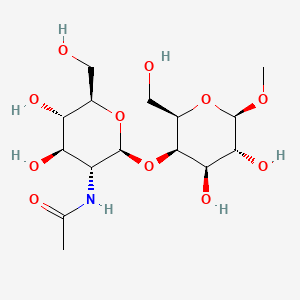
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
